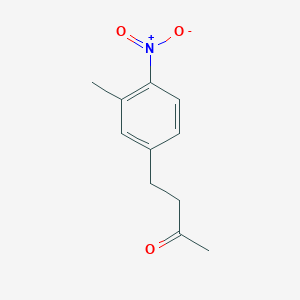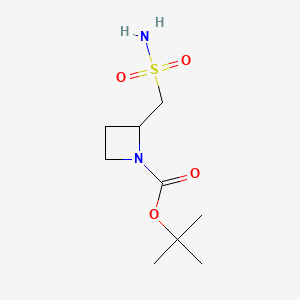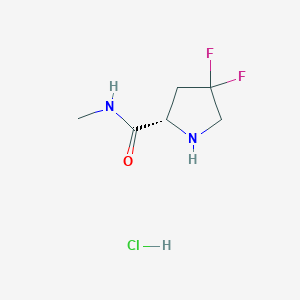![molecular formula C16H32N4O3Si B13480401 tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an azidomethyl group and a tert-butyldimethylsilyl ether
準備方法
The synthesis of tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the pyrrolidine ring, and subsequent introduction of the azidomethyl and tert-butyldimethylsilyl groups. Reaction conditions may vary, but common reagents include tert-butyl dimethylsilyl chloride for silylation and sodium azide for azidation. Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
tert-Butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in substitution reactions, such as Staudinger ligation, to form amides or other derivatives. Common reagents for these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like m-chloroperbenzoic acid. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate involves its ability to undergo various chemical transformations. The azide group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism involving the formation of a metallacycle intermediate.
類似化合物との比較
tert-Butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate: Lacks the azide group, making it less reactive in click chemistry.
tert-Butyl (2R,4R)-2-(bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate: Contains a bromomethyl group instead of an azidomethyl group, leading to different reactivity patterns. The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications.
特性
分子式 |
C16H32N4O3Si |
|---|---|
分子量 |
356.54 g/mol |
IUPAC名 |
tert-butyl (2R,4R)-2-(azidomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H32N4O3Si/c1-15(2,3)22-14(21)20-11-13(9-12(20)10-18-19-17)23-24(7,8)16(4,5)6/h12-13H,9-11H2,1-8H3/t12-,13-/m1/s1 |
InChIキー |
COWIOXVRYHZUMU-CHWSQXEVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


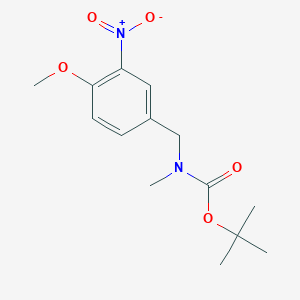
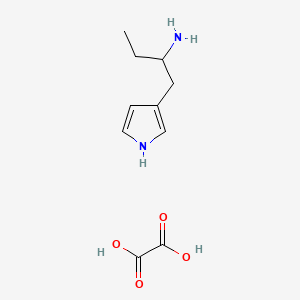
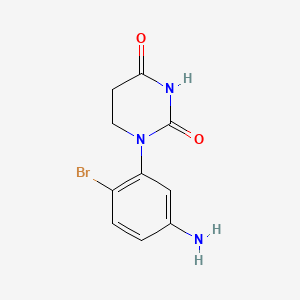
![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
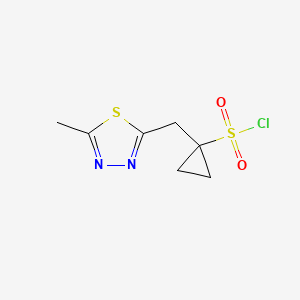
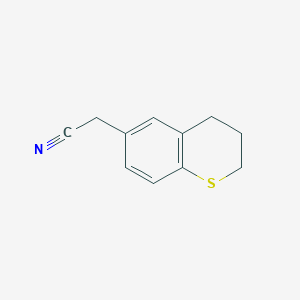
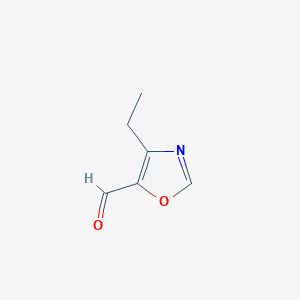
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
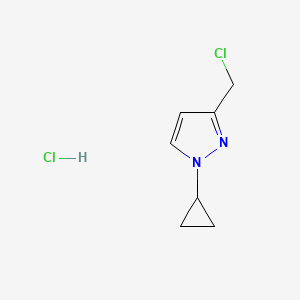
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
